Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc
Overview
Description
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is a synthetic compound used primarily in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). This compound serves as a linker, facilitating the attachment of drugs to antibodies, thereby enabling targeted drug delivery. The compound’s structure includes fluorenylmethyloxycarbonyl (Fmoc), valine (Val), alanine (Ala), para-aminobenzyl (PAB), and a Boc-protected amine group.
Mechanism of Action
Target of Action
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
The compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The antibody guides the ADC to the cancer cells, and the linker is cleaved to release the drug once inside the cell . This allows for targeted delivery of the cytotoxic drug, reducing damage to healthy cells .
Biochemical Pathways
The compound is involved in the pathway of targeted drug delivery. Once the ADC binds to the target antigen on the cancer cell, it is internalized into the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with the cell’s functions, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of. The compound itself is designed to be stable in the bloodstream but cleavable inside the target cell . This allows for a high degree of control over the drug’s distribution and release .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . By releasing the drug only inside the target cells, the compound helps to maximize the drug’s efficacy and minimize its side effects .
Action Environment
The action of this compound is influenced by the biochemical environment inside the target cells. The compound is designed to be cleaved by enzymes present in the cell, so the presence and activity of these enzymes can affect the compound’s efficacy . Additionally, factors such as the pH and temperature inside the cell can also influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is known for its role as a cleavable linker in ADCs. This compound interacts with various enzymes, particularly lysosomal proteases such as cathepsin B. The Val-Cit (valine-citrulline) and Val-Ala (valine-alanine) sequences in the linker are specifically cleaved by these enzymes, which are predominantly found in the lysosome. This cleavage releases the cytotoxic drug within the target cell, ensuring precise delivery and minimizing off-target effects .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of ADCs. Once the ADC is internalized by the target cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug. This release can lead to apoptosis or cell death in cancer cells. The compound influences cell signaling pathways by ensuring the drug is delivered specifically to the target cells, thereby reducing the impact on healthy cells .
Molecular Mechanism
At the molecular level, this compound functions by forming a stable bond between the antibody and the cytotoxic drug. The linker is designed to be stable in the bloodstream but cleavable within the target cell’s lysosome. The cleavage is facilitated by lysosomal proteases such as cathepsin B, which recognize and hydrolyze the Val-Cit and Val-Ala sequences. This targeted cleavage ensures that the cytotoxic drug is released only within the target cell, thereby maximizing therapeutic efficacy and minimizing systemic toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is designed to be stable in the bloodstream for a sufficient period to allow the ADC to reach the target cells. Over time, the linker is cleaved within the lysosome, releasing the cytotoxic drug. Studies have shown that the linker remains stable under physiological conditions but is efficiently cleaved in the acidic environment of the lysosome .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound ensures effective delivery of the cytotoxic drug to the target cells, leading to significant tumor regression. At higher dosages, there may be toxic or adverse effects due to off-target interactions or excessive release of the cytotoxic drug. It is crucial to determine the therapeutic window to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its cleavage and release of the cytotoxic drug. The linker interacts with lysosomal proteases, which hydrolyze the Val-Cit and Val-Ala sequences, leading to the release of the drug. This process is crucial for the targeted delivery of the drug and its subsequent therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into ADCs. The linker ensures that the cytotoxic drug is delivered specifically to the target cells, minimizing systemic exposure. The compound is designed to be stable in the bloodstream, allowing it to reach the target cells before being cleaved by lysosomal enzymes .
Subcellular Localization
This compound is localized within the lysosome of the target cells. The Val-Cit and Val-Ala sequences in the linker are specifically recognized and cleaved by lysosomal proteases such as cathepsin B. This subcellular localization ensures that the cytotoxic drug is released only within the target cells, thereby maximizing therapeutic efficacy and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc typically involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process often includes:
Fmoc Protection: The amino group of valine is protected using fluorenylmethyloxycarbonyl chloride.
Peptide Bond Formation: Valine and alanine are coupled using standard peptide synthesis techniques.
PAB Incorporation: Para-aminobenzyl is introduced to the peptide chain.
N-Methylation: The amine group is methylated to form NMeCH2CH2NMe.
Boc Protection: The terminal amine group is protected using tert-butyloxycarbonyl (Boc).
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc groups under acidic or basic conditions.
Substitution Reactions: The PAB group can participate in nucleophilic substitution reactions.
Cleavage Reactions: The linker can be cleaved enzymatically or chemically to release the drug payload.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Substitution: Nucleophiles such as amines or thiols.
Cleavage: Enzymes like cathepsin B or chemical agents like hydrazine.
Major Products
The major products formed from these reactions include the deprotected peptide, substituted derivatives, and the cleaved drug payload.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is used in the synthesis of complex peptides and bioconjugates. It serves as a versatile linker in solid-phase peptide synthesis.
Biology
In biological research, this compound is utilized in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues.
Medicine
In medicine, this compound is crucial in the formulation of targeted cancer therapies. ADCs incorporating this linker have shown promise in clinical trials for various cancers.
Industry
Industrially, the compound is used in the large-scale production of ADCs and other bioconjugates, contributing to the development of advanced therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Ala-PAB-OH: Another cleavable linker used in ADCs.
Fmoc-Val-Cit-PAB-OH: A cathepsin-cleavable linker with similar applications.
Fmoc-Val-Ala-PAB-Cl: A variant with a chloride group for different reactivity.
Uniqueness
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is unique due to its specific structure, which provides stability and controlled cleavage, making it highly effective in targeted drug delivery systems. Its N-methylated amine group offers additional stability and reactivity compared to other linkers.
Properties
IUPAC Name |
tert-butyl N-[2-[[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51N5O8/c1-25(2)34(43-37(48)51-24-33-31-15-11-9-13-29(31)30-14-10-12-16-32(30)33)36(47)41-26(3)35(46)42-28-19-17-27(18-20-28)23-52-38(49)44(7)21-22-45(8)39(50)53-40(4,5)6/h9-20,25-26,33-34H,21-24H2,1-8H3,(H,41,47)(H,42,46)(H,43,48)/t26-,34-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPGZHNXMGTWQE-JKFCTSDTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N5O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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